molecular formula C5H7Cl2OP B14750760 Phosphonic dichloride, 1,3-pentadienyl- CAS No. 4981-25-3

Phosphonic dichloride, 1,3-pentadienyl-

Cat. No.: B14750760
CAS No.: 4981-25-3
M. Wt: 184.98 g/mol
InChI Key: NISRXHZDQMMPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic dichloride, 1,3-pentadienyl- is an organophosphorus compound with the molecular formula C5H7Cl2OP It is characterized by the presence of a phosphonic dichloride group attached to a 1,3-pentadienyl moiety

Preparation Methods

Phosphonic dichloride, 1,3-pentadienyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-pentadiene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Phosphonic dichloride, 1,3-pentadienyl- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thiolates.

    Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphonates.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives. Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic dichloride, 1,3-pentadienyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives and esters.

    Biology: The compound is studied for its potential use in the development of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which phosphonic dichloride, 1,3-pentadienyl- exerts its effects involves the interaction of its phosphonic dichloride group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the reaction.

Comparison with Similar Compounds

Phosphonic dichloride, 1,3-pentadienyl- can be compared with other similar compounds such as phenylphosphonic dichloride and alkylphosphonic dichlorides While these compounds share the phosphonic dichloride functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications

Conclusion

Phosphonic dichloride, 1,3-pentadienyl- is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable reagent in organic synthesis and a promising candidate for the development of new materials and pharmaceuticals. Further research into its properties and applications will continue to uncover new opportunities for its use in various fields.

Properties

CAS No.

4981-25-3

Molecular Formula

C5H7Cl2OP

Molecular Weight

184.98 g/mol

IUPAC Name

1-dichlorophosphorylpenta-1,3-diene

InChI

InChI=1S/C5H7Cl2OP/c1-2-3-4-5-9(6,7)8/h2-5H,1H3

InChI Key

NISRXHZDQMMPFI-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CP(=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.